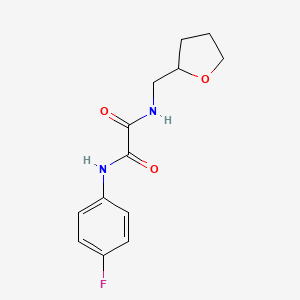![molecular formula C19H13N3O B2955723 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 149550-46-9](/img/structure/B2955723.png)
2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile” is a type of chromene, a class of chemical compounds that are heterocyclic derivatives of benzopyran . The compound has a molecular weight of 320.397 .
Synthesis Analysis
The synthesis of similar chromene derivatives has been reported in the literature. For instance, a catalyst-free combinatorial library of novel 2-amino-4H-chromene-3-carbonitrile derivatives has been developed by a four-component reaction between hydrazine hydrate, ethyl acetoacetate, 2-hydroxybenzaldehydes, and malononitrile in water at ambient temperature .Molecular Structure Analysis
The molecular structure of chromene derivatives can be analyzed using various techniques such as Fourier transform infrared spectroscopy (FT-IR), thermogravimetric analysis (TGA), vibrating sample magnetometry (VSM), scanning electron microscopy (SEM), energy dispersive X-ray spectroscopy (EDX), and X-ray diffraction (XRD) .Chemical Reactions Analysis
The chemical reactions involving chromene derivatives have been studied. For example, a fluorescent probe 2-amino-4H-chromene-3-carbonitrile (AICCN) has been used to evaluate its potential as a prospective polarity probe . Also, a visible light-initiated, one-pot, multi-component synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives under solvent- and catalyst-free conditions has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of chromene derivatives can be determined using various techniques. For instance, the calculated dipole moments of AICCN in both the ground state and excited state in various solvents lend support to the steady state fluorescence results .Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
- A study by Patil and Mahulikar (2013) outlined an innovative protocol for the synthesis of asymmetrical 1,3-teraryls, which are significant in creating aromatic rings from 2H-pyran-2-ones and 2H-benzo[h]chromene-3-carbonitriles. This transition metal-free route is notable for its environmental friendliness and efficiency (Patil & Mahulikar, 2013).
Potential Medicinal Properties
- Jean Pierre et al. (2017) explored the reactivity of 2-amino-4H-chromene-3-carbonitrile under microwave irradiation to construct bioactive derivatives, indicating some derivatives' activity against tumor cell lines and protein kinases. This suggests a pathway for developing new medicinal compounds (Jean Pierre et al., 2017).
Antimicrobial Activity
- New mono and bis amino-5H-chromeno[3,4-c]pyridin-5-one derivatives, synthesized via a solventless method, were reported by Kibou et al. (2016). This environmentally friendly synthesis pathway may contribute to the development of novel antimicrobial agents (Kibou et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
2-amino-4-pyridin-3-yl-4H-benzo[h]chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O/c20-10-16-17(13-5-3-9-22-11-13)15-8-7-12-4-1-2-6-14(12)18(15)23-19(16)21/h1-9,11,17H,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVOWROWLBHVLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CN=CC=C4)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

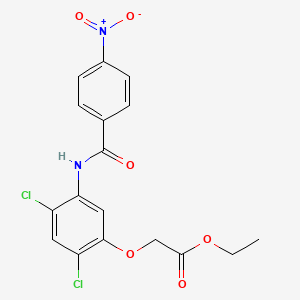
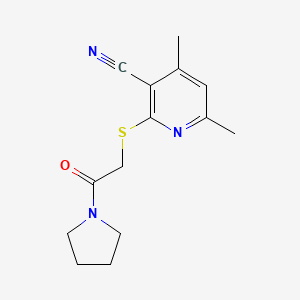
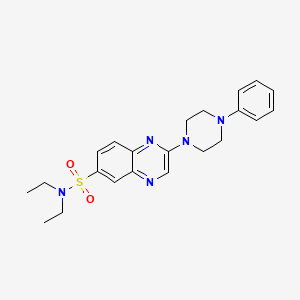
![N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2955646.png)
![2-[[1-(5-Fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2955649.png)
![(E)-N-(1,3-benzodioxol-5-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2955650.png)
![3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2955651.png)
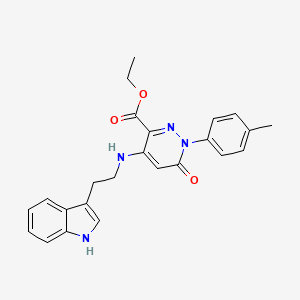
![N-(3,5-dimethoxyphenyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide](/img/structure/B2955654.png)
![N-(2,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2955655.png)
![2-Butyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2955658.png)
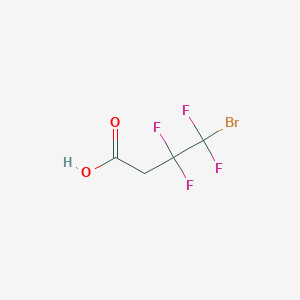
![N-(1-cyanocyclohexyl)-2-{[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide](/img/structure/B2955662.png)
